1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxamide group. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d]thiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the amide group might be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine. The aromatic rings in the molecule might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound might also exhibit fluorescence or absorb light at a specific wavelength due to the presence of the conjugated system of double bonds .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research has focused on the synthesis of novel heterocyclic compounds derived from various chemical structures for their potential use in medicinal applications. For example, Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiparkinsonian Activities
Compounds synthesized from pyridine derivatives have shown promising analgesic and antiparkinsonian activities, comparable to existing drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008). Additionally, novel thiopyrimidine and thiazolopyrimidine derivatives have been synthesized, showcasing antimicrobial activities, indicating their potential in combating microbial infections (Hawas, Al-Omar, Amr, & Hammam, 2012).
Antihypertensive α-Blocking Agents
Research into thiosemicarbazides, triazoles, and Schiff bases has revealed compounds with antihypertensive α-blocking activity, showcasing the potential of heterocyclic compounds in addressing hypertension issues (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, displaying promising activity against tuberculosis with low cytotoxicity, highlighting their potential as new antituberculosis agents (Jeankumar et al., 2013).
Synthesis and Structural Studies
The synthesis and crystal structure studies of bioactive heterocycles, such as the one derived from the anti-HIV drug Nevirapine, provide foundational knowledge for the structural characterization and biological study of new molecules, aiding in the development of novel therapeutics (Thimmegowda et al., 2009).
Future Directions
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-13-3-2-4-17-19(13)24-21(28-17)25-20(27)15-7-9-26(10-8-15)18-11-16(14-5-6-14)22-12-23-18/h2-4,11-12,14-15H,5-10H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFCRJGQAGMWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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